Cas no 8051-02-3 (Veratrine(mixture))

Veratrine is a naturally occurring alkaloid mixture derived from plants of the Veratrum genus, primarily consisting of veratridine and cevadine. It acts as a potent neurotoxin by selectively modulating sodium channels in nerve cells, leading to prolonged depolarization. This mechanism makes it valuable in pharmacological research, particularly for studying ion channel function and neuronal excitability. Veratrine is also utilized in experimental models to investigate pain pathways and neurotoxicity. Its high purity and consistent composition ensure reliable results in biomedical applications. Due to its toxicity, handling requires strict safety protocols. The mixture’s specificity and efficacy in modulating sodium channels underscore its importance in neuroscience and toxicology studies.
Veratrine(mixture) structure
Veratrine(mixture) structure
商品名:Veratrine(mixture)
CAS番号:8051-02-3
MF:C29H47NO8
メガワット:537.68500
CID:721580
PubChem ID:5351533

Veratrine(mixture) 化学的及び物理的性質

名前と識別子

    • Veratrine(mixture)
    • Vertrine
    • (3β,4α,16β)-4,12,14,16,17,20-Hexahydroxycevan-3-yl acetate
    • asagraeaofficinalis
    • causticbarley
    • (Z)-4-.alpha.,9-Epoxycevane-3-.beta.,4,12,14,16-.beta.,17,20-heptol 3-(2-methyl-2-butenoate)
    • DBUCFOVFALNEOO-NGYBGAFCSA-N
    • Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), [3.beta.(Z),4.alpha.,16.beta.]-
    • Cevadene
    • Veratrine (crystallized)
    • (1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) (E)-2-methylbut-2-enoate
    • Cevadin
    • AKOS037514581
    • .alpha.-Veratrine
    • 8051-02-3
    • Cevane-3.beta.,4.beta.,12,14,16.beta.,17,20-heptol, 4,9-epoxy-, 3-((Z)-2-methylcrotonate), (Z)-
    • NSC 93767
    • Caustic barley (Salt/Mix)
    • Cevadilla (Salt/Mix)
    • veratrine
    • Cevane-3.beta.,4.beta.,12,14,16.beta.,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
    • CEVADINE
    • Cevane-3beta,4beta,12,14,16beta,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
    • Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), (3beta(Z),4alpha,16beta)-
    • Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-((2Z)-2-methyl-2-butenoate), (3.beta.,4.alpha.,16.beta.)-
    • NCGC00178282-02
    • CEVADINE [MI]
    • UNII-ERQ7M6C50B
    • 62-59-9
    • NCGC00178282-01
    • Cevane-3-beta,4-beta,12,14,16-beta,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
    • BRN 0072445
    • DBUCFOVFALNEOO-HWBIYQLFSA-N
    • IDI1_000856
    • (3BETA,4ALPHA,16BETA)-4,9-EPOXYCEVANE-3,4,12,14,16,17,20-HEPTOL 3-((2Z)-2-METHYL-2-BUTENOATE)
    • BSPBio_003121
    • s3250
    • CS-0891660
    • (Z)-4-alpha,9-Epoxycevane-3-beta,4,12,14,16-beta,17,20-heptol 3-(2-methyl-2-butenoate)
    • (3.BETA.,4.ALPHA.,16.BETA.)-4,9-EPOXYCEVANE-3,4,12,14,16,17,20-HEPTOL 3-((2Z)-2-METHYL-2-BUTENOATE)
    • BSPBio_002258
    • CHEBI:184034
    • AKOS040734629
    • [(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate
    • Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-((2Z)-2-methyl-2-butenoate), (3beta,4alpha,16beta)-
    • Cevane-3beta,4beta,12,14,16beta,17,20-heptol, 4,9-epoxy-, 3-((Z)-2-methylcrotonate), (Z)-
    • DTXCID6032192
    • Q27277329
    • Veratrine (crystallized) (VAN)
    • EINECS 200-545-6
    • alpha-Veratrine
    • Spectrum5_000732
    • NSC-93767
    • NSC93767
    • DA-68562
    • SCHEMBL117846
    • HY-N12093
    • Cevadine (6CI,7CI); Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), [3ss(Z),4a,16ss]-; Cevane-3ss,4ss,12,14,16ss,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)- (8CI); Cevadin; NSC 93767; Cevane-3,4,12,14,16,17,20-heptol, 4,9-epox
    • ((1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo(12.12.0.02,11.04,9.015,25.018,23.019,25)hexacosan-22-yl) (Z)-2-methylbut-2-enoate
    • CEVANE-3,4,12,14,16,17,20-HEPTOL, 4,9-EPOXY-, 3-(2-METHYL-2-BUTENOATE), (3.BETA.(Z),4.ALPHA.,16.BETA.)-
    • ERQ7M6C50B
    • Spectrum5_000608
    • CEVADINE [WHO-DD]
    • 4-21-00-06820 (Beilstein Handbook Reference)
    • DTXSID4058237
    • CHEMBL2163790
    • インチ: InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6+
    • InChIKey: DBUCFOVFALNEOO-NGYBGAFCSA-N
    • ほほえんだ: CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C

計算された属性

  • せいみつぶんしりょう: 537.33000
  • どういたいしつりょう: 591.34073214 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 10
  • 重原子数: 42
  • 回転可能化学結合数: 3
  • 複雑さ: 1230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 14
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 591.7
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 160Ų

じっけんとくせい

  • ゆうかいてん: 130°C
  • PSA: 150.92000
  • LogP: 0.50230

Veratrine(mixture) セキュリティ情報

  • 危険物輸送番号:UN 1544
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 36/37/39
  • 危険物標識: Xi
  • 危険レベル:6.1(a)
  • 包装等級:II
  • リスク用語:R36/37/38
  • どくせい:LD50 i.p. in mice: 7.5 mg/kg (Swiss, Bauer)
  • 包装グループ:II
  • セキュリティ用語:6.1(a)

Veratrine(mixture) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR01WU15-20mg
VERATRINE
8051-02-3 98%
20mg
$272.00 2025-02-12
S e l l e c k ZHONG GUO
S3250-1mg
Veratrine
8051-02-3
1mg
¥1170.25 2022-04-26

Veratrine(mixture) 関連文献

Veratrine(mixture)に関する追加情報

Exploring Veratrine (Mixture) (CAS No. 8051-02-3): Properties, Applications, and Modern Research Trends

Veratrine (mixture), identified by its CAS number 8051-02-3, is a naturally occurring alkaloid complex derived from plants of the Veratrum genus. This bioactive compound has garnered significant attention in pharmacological and biochemical research due to its unique properties. The term "Veratrine mixture" refers to a combination of closely related alkaloids, including veratridine and cevadine, which synergistically contribute to its biological activity. Researchers and industry professionals often search for "Veratrine uses", "CAS 8051-02-3 solubility", or "Veratrine mechanism of action", reflecting growing interest in its applications.

In recent years, the demand for plant-derived bioactive compounds like Veratrine has surged, driven by trends in natural product research and sustainable sourcing. A key focus area is its interaction with sodium channels, making it a subject of studies exploring neuromodulation and signal transduction pathways. When users query "Veratrine vs synthetic analogs" or "Veratrine stability in formulations", they highlight the need for comparative analyses and practical handling insights. The compound’s stereochemistry and solubility profile (sparingly soluble in water but soluble in organic solvents) are frequently discussed in technical forums.

From a biochemical perspective, Veratrine (CAS 8051-02-3) is noted for its ability to modulate ion channels, a property leveraged in experimental physiology. This aligns with current hot topics such as "targeted drug delivery" and "precision medicine". Searches like "Veratrine safety profile" or "Veratrine in vitro studies" indicate user concerns about its applicability in controlled environments. Analytical techniques such as HPLC and mass spectrometry are commonly employed to characterize this mixture, ensuring reproducibility in research settings.

The industrial relevance of Veratrine mixture extends to its role as a reference standard in toxicology and neuroscience. Queries such as "buy Veratrine CAS 8051-02-3" or "Veratrine suppliers" reflect procurement needs, while "Veratrine extraction methods" cater to botanical researchers. Environmental scientists also explore its ecological impact, tying into broader discussions on biodegradable compounds. Regulatory compliance, often searched as "Veratrine handling guidelines", remains critical for lab personnel.

Emerging trends link Veratrine to studies on bioactive small molecules and their potential in neurodegenerative disease models. This aligns with high-volume searches like "natural alkaloids for CNS research". The compound’s stability under varying pH conditions and compatibility with excipients are additional focal points for formulators. As the scientific community prioritizes green chemistry, methods to synthesize or isolate Veratrine (mixture) sustainably are gaining traction.

In summary, Veratrine (CAS 8051-02-3) exemplifies the intersection of traditional knowledge and modern science. Its multifaceted applications—from ion channel research to natural product chemistry—make it a perennial subject of inquiry. By addressing user queries such as "Veratrine solubility in DMSO" or "Veratrine spectroscopic data", this overview bridges gaps between theory and practical use, ensuring relevance for both academia and industry.

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